2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid

Description

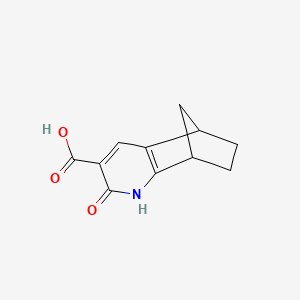

2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid (CAS: 1536769-34-2) is a bicyclic quinoline derivative characterized by a fused 5,8-methano bridge, a 2-oxo group, and a carboxylic acid substituent at position 3. Its molecular formula is C₁₁H₁₁NO₃ (molar mass: 221.21 g/mol) . The methano bridge introduces structural rigidity, distinguishing it from simpler hexahydroquinoline derivatives. This compound is part of the 4-hydroxy-2-quinolone class, which is notable for antitubercular and antimicrobial activities .

Properties

IUPAC Name |

4-oxo-3-azatricyclo[6.2.1.02,7]undeca-2(7),5-diene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-8(11(14)15)4-7-5-1-2-6(3-5)9(7)12-10/h4-6H,1-3H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBPBOAICXSCIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3=C2NC(=O)C(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, substituent variations, and functional differences among related compounds.

Table 1: Structural and Functional Comparison

Key Observations

Structural Rigidity vs. Derivatives with saturated rings (e.g., 8,8-dimethyl, 1145748-43-1) exhibit reduced aromaticity, altering electronic properties and solubility .

Substituent Effects on Bioactivity :

- Methyl or alkyl groups (e.g., 6-methyl, 1249049-37-3) may enhance lipophilicity, improving membrane permeability for antimicrobial applications .

- Methoxy groups (e.g., 7,8-dimethoxy, 800412-45-7) contribute to antioxidant activity by stabilizing free radicals via electron donation .

Position of Carboxylic Acid: The 3-carboxylic acid in the target compound and its analogs is critical for metal chelation, a mechanism relevant to antitubercular activity . In contrast, the 4-carboxylic acid in 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (C₁₀H₇NO₃) shows stronger DPPH radical scavenging, likely due to resonance stabilization of the radical intermediate .

Antitubercular Activity: Hetarylamides of 4-hydroxy-2-oxo-hexahydroquinoline-3-carboxylic acid (structural analogs of the target compound) demonstrate potent activity against Mycobacterium tuberculosis, with MIC values as low as 0.5 µg/mL .

Biological Activity

2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the known biological activities of this compound, including its mechanisms of action, synthesis, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 193.2 g/mol. The compound features a unique hexahydroquinoline structure that contributes to its biological activity.

1. Anticancer Activity

Recent studies have indicated that derivatives of hexahydroquinoline structures exhibit significant anticancer properties. For instance, compounds similar to 2-Oxo-1,2,5,6,7,8-hexahydroquinoline have demonstrated the ability to overcome multidrug resistance (MDR) in cancer cells by modulating the activity of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) .

Case Study:

A study synthesized several hexahydroquinoline derivatives and tested their efficacy against human uterine sarcoma cells (MES-SA-DX5), which overexpress P-gp. The most potent compounds induced apoptosis and altered cell cycles effectively in resistant cancer cells while showing selectivity against non-cancerous cells .

2. Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. The structural similarities between 2-Oxo-1,2,5,6,7,8-hexahydroquinoline and other quinoline compounds suggest potential antibacterial effects. For example, derivatives have shown moderate antibacterial activity against various pathogens .

Research Findings:

A study evaluated novel compounds based on the quinoline scaffold for their antibacterial activities. The synthesized compounds exhibited varying degrees of effectiveness against different bacterial strains .

The biological activities of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline derivatives are attributed to several mechanisms:

- Inhibition of Drug Efflux Pumps: By blocking P-gp efflux mechanisms in cancer cells.

- Induction of Apoptosis: Compounds have been shown to trigger apoptotic pathways in resistant cancer cells.

- Antimicrobial Action: Potentially through interference with bacterial metabolic pathways.

Synthesis and Derivatives

The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline derivatives typically involves multi-step organic reactions that modify the quinoline core to enhance biological activity.

| Compound | Structure | Biological Activity |

|---|---|---|

| A1 | A1 Structure | MDR reversal activity |

| A2 | A2 Structure | Induces apoptosis in cancer cells |

| B1 | B1 Structure | Antibacterial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.